乙炔-1,2-二胺

描述

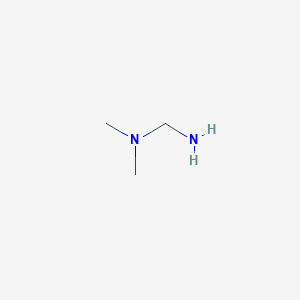

Ethylenediamine (EDA) is an organic compound with the formula C2H4(NH2)2 . It is a colorless liquid with an ammonia-like odor . It is a basic amine and is widely used as a building block in chemical synthesis, with approximately 500,000 tonnes produced in 1998 . It contains two primary amine groups .

Synthesis Analysis

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine .Molecular Structure Analysis

The molecular structure of Ethylenediamine is represented by the formula C2H4(NH2)2 . It has a molar mass of 60.100 g·mol−1 . The 3D structure of Ethylenediamine can be viewed using Java or Javascript .Chemical Reactions Analysis

Ethylenediamine participates in various chemical reactions. For instance, it reacts with 1,2-dichloroethane to produce hydrogen chloride . More detailed information about its chemical reactions can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

Ethylenediamine is a clear, colorless liquid at room temperature . It freezes at 8 °C and boils at 116 °C . It has an ammonia-like smell, and its vapors are extremely irritating . It is miscible with water at all concentrations .科学研究应用

催化和非对映选择性合成

乙炔-1,2-二胺衍生物在催化和非对映选择性合成中具有重要的应用。1,2-二胺基序是这些衍生物的结构元素,存在于具有有趣生物活性的各种天然产物和许多药物中。手性1,2-二胺被广泛用作非对映选择性合成和催化中的控制元素,使其成为合成化学家的有吸引力的目标。金属催化的二胺化反应一直在进步,表明在天然产物和药物分子的构建中具有潜在的广泛应用(Cardona & Goti, 2009)。

手性非外消旋1,2-二胺的合成

已经探索了从 readily available compounds like O-acetyl mandelic acid 合成手性非外消旋1,2-二胺。这些二胺可用于合成制备各种药物的关键中间体,表明它们在药物合成和开发中具有重要作用(Saravanan et al., 2002)。

末端烯烃合成方法的开发

乙炔-1,2-二胺衍生物用于开发末端烯烃的新合成方法。通过铜介导的交叉偶联反应获得的末端烯烃具有良好的收率和优异的官能团耐受性,表明它们在各种化学合成应用中的潜力(Ye et al., 2015)。

电催化

乙炔-1,2-二胺衍生物在电催化中也很重要。例如,研究了乙炔在Pt电极上的电催化氧化和还原,表明这些化合物在电化学应用中的潜力以及它们在开发新的电催化方法中的作用(Bełtowska-Brzezinska et al., 2002)。

取代1,2-二胺的形成

乙炔-1,2-二胺衍生物有助于形成具有完全区域和立体选择性控制的取代1,2-二胺。该方法允许在温和条件下以立体选择性方式创建独特的邻位二胺,从而提供完全取代的碳中心(Kelley & Joullié, 2010)。

发光金属有机骨架

这些衍生物在开发新型发光金属有机骨架方面有应用,这些骨架在传感、催化和材料科学等各个领域具有潜在用途(Pham et al., 2008)。

量子蒙特卡罗计算

乙炔-1,2-二胺衍生物在理论化学中也很重要,特别是在用于研究分子电学性质的量子蒙特卡罗(QMC)计算中(Coccia et al., 2012)。

安全和危害

Ethylenediamine is considered hazardous. It is flammable and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

未来方向

属性

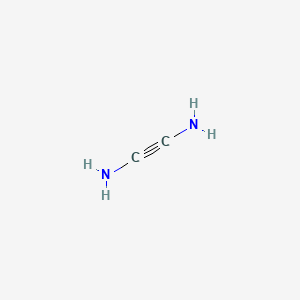

IUPAC Name |

ethyne-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c3-1-2-4/h3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAFCJWTBHYLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477096 | |

| Record name | ethyne-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyne-1,2-diamine | |

CAS RN |

4403-54-7 | |

| Record name | ethyne-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)